An In-depth Technical Guide to the Crystal Structure of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one Hydrochloride
An In-depth Technical Guide to the Crystal Structure of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The bicyclic scaffold of hexahydro-pyrrolo[3,2-b]pyrrol-2-one represents a core structural motif in a variety of biologically active molecules and natural products.[1][2] Its rigid conformation and stereochemical complexity make it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of the methodologies and considerations for determining the crystal structure of its hydrochloride salt, a common form for improving the solubility and handling of amine-containing pharmaceuticals. While a definitive, publicly available crystal structure for Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride is not available at the time of this writing, this document will leverage data from closely related structures and established crystallographic techniques to present a predictive and methodological framework. This guide will detail the synthesis, crystallization, X-ray diffraction data collection, and structure refinement processes, offering insights into the anticipated molecular geometry, hydrogen bonding networks, and crystal packing.
Introduction: The Significance of the Hexahydro-pyrrolo[3,2-b]pyrrol-2-one Scaffold
The hexahydro-pyrrolo[3,2-b]pyrrol-2-one core is a member of the pyrrolizidinone family of fused heterocyclic systems. These scaffolds are of significant interest in drug discovery due to their presence in natural products with diverse biological activities.[1][2] The cis-fused ring system, in particular, imparts a defined three-dimensional geometry that can be exploited for the design of potent and selective enzyme inhibitors and receptor ligands.[3] The hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of such compounds, making its solid-state characterization crucial for pharmaceutical development.
Understanding the precise three-dimensional arrangement of atoms in the crystalline state through single-crystal X-ray diffraction is paramount.[4] This technique provides invaluable information on:
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Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule.
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Stereochemistry: Unambiguous assignment of the relative and absolute stereochemistry at chiral centers.
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Intermolecular Interactions: The nature and geometry of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing.
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Polymorphism: The potential for the compound to exist in different crystalline forms, which can have significant implications for its physical and pharmacological properties.
Synthesis and Crystallization: A Proposed Methodology
The synthesis of the hexahydro-pyrrolo[3,2-b]pyrrol-2-one scaffold can be achieved through various synthetic routes, often involving intramolecular cyclization strategies.[3] For the purpose of this guide, we will consider a generalized synthetic pathway leading to the free base, followed by salt formation and crystallization.
Synthesis of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one
A plausible synthetic approach involves the stereoselective construction of the bicyclic lactam. This can often be accomplished from chiral precursors to ensure enantiopurity. A key step frequently involves an intramolecular cyclization of a suitably functionalized proline derivative.
Formation of the Hydrochloride Salt
The hydrochloride salt is typically prepared by treating a solution of the free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) with a solution of hydrogen chloride in the same or a compatible solvent. The salt often precipitates directly from the solution or can be obtained by evaporation of the solvent.
Crystallization
Obtaining single crystals of sufficient size and quality for X-ray diffraction is a critical and often empirical step. Several common techniques can be employed:
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Slow Evaporation: A saturated solution of the hydrochloride salt in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.
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Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.
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Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystal growth.
Single-Crystal X-ray Diffraction: From Data Collection to Structure Solution
Once suitable crystals are obtained, the next phase involves the collection and analysis of X-ray diffraction data.
Data Collection
A single crystal is mounted on a goniometer and placed in a stream of X-rays, typically from a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) source.[5][6] The diffraction data are collected on a modern diffractometer, often equipped with a CCD or CMOS detector.[6] Data are typically collected at a low temperature (e.g., 100-170 K) to minimize thermal vibrations of the atoms.
Data Reduction and Structure Solution
The collected diffraction images are processed to yield a set of reflection intensities and their corresponding Miller indices (h,k,l). The crystal system, space group, and unit cell parameters are determined from the diffraction pattern. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map.[4]
Structure Refinement
The initial structural model is refined by least-squares methods against the experimental diffraction data.[6] In this process, the atomic coordinates, displacement parameters, and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.
Predicted Crystal Structure and Molecular Geometry
In the absence of experimental data, we can predict the likely structural features of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride based on related structures and fundamental chemical principles.
Molecular Conformation
The cis-fused bicyclic system is expected to adopt a relatively rigid conformation. The five-membered rings will likely exhibit envelope or twist conformations to minimize steric strain. The lactam group is expected to be planar.
Hydrogen Bonding
The protonated amine and the N-H of the lactam are strong hydrogen bond donors. The chloride ion and the carbonyl oxygen of the lactam are strong hydrogen bond acceptors. A robust network of hydrogen bonds is anticipated to be a dominant feature of the crystal packing. The primary interactions are expected to be N-H···Cl and N-H···O hydrogen bonds, which will likely link the molecules into chains, layers, or a three-dimensional network.
Predicted Crystallographic Data
The following table summarizes the predicted crystallographic data for Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride. This data is hypothetical and serves as a template for what would be expected from an experimental determination.
| Parameter | Predicted Value |
| Chemical Formula | C₆H₁₁ClN₂O |
| Formula Weight | 162.62 g/mol |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or P2₁2₁2₁ |
| a (Å) | 8-12 |
| b (Å) | 6-10 |
| c (Å) | 10-15 |
| α (°) | 90 |
| β (°) | 90-105 |
| γ (°) | 90 |
| Volume (ų) | 800-1200 |
| Z | 4 |
| Density (calculated) | 1.3-1.5 g/cm³ |
| Absorption Coefficient | 0.4-0.6 mm⁻¹ |
| F(000) | 344 |
Experimental Workflow and Data Analysis Diagrams
Workflow for Crystal Structure Determination
Caption: Workflow for the determination of the crystal structure of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride.
Predicted Hydrogen Bonding Network
Caption: A simplified diagram illustrating the predicted primary hydrogen bonding interactions in the crystal lattice.
Conclusion
The determination of the crystal structure of Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride is a crucial step in its characterization, particularly for applications in pharmaceutical sciences. This guide has outlined the essential methodologies, from synthesis and crystallization to X-ray data analysis and structure refinement. While a definitive experimental structure is not yet in the public domain, the principles and predictive insights discussed here provide a solid foundation for researchers undertaking such a study. The anticipated robust hydrogen bonding network, governed by the hydrochloride moiety and the lactam functionality, will be a key determinant of the solid-state properties of this important heterocyclic compound.
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